3-(2,2-Difluoroethyl)pyrrolidine
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Overview
Description
3-(2,2-Difluoroethyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,2-difluoroethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoroethyl)pyrrolidine typically involves the reaction of pyrrolidine with a difluoroethylating agent. One common method includes the use of 2,2-difluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles like amines or thiols replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing fluorine atoms.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
3-(2,2-Difluoroethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3-(2,2-difluoroethyl)pyrrolidine involves its interaction with molecular targets through its difluoroethyl group. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethyl)pyrrolidine: Similar structure but with an additional fluorine atom, leading to different chemical and biological properties.
3-(2-Fluoroethyl)pyrrolidine: Contains only one fluorine atom, resulting in lower lipophilicity and different reactivity.
3-(2-Chloroethyl)pyrrolidine: Chlorine substituent instead of fluorine, leading to different chemical behavior and applications.
Uniqueness
3-(2,2-Difluoroethyl)pyrrolidine is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of two fluorine atoms enhances its chemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H11F2N |
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Molecular Weight |
135.15 g/mol |
IUPAC Name |
3-(2,2-difluoroethyl)pyrrolidine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)3-5-1-2-9-4-5/h5-6,9H,1-4H2 |
InChI Key |
FEKPQSLPXNUZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC(F)F |
Origin of Product |
United States |
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